benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
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Overview
Description
Benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate typically involves multiple steps:
Formation of the furan-2-yl intermediate: This can be achieved through the reaction of furfural with appropriate reagents to introduce the furan ring.
Synthesis of the 4-(4-methoxyphenyl)piperazine: This step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions.
Coupling of intermediates: The furan-2-yl intermediate is then coupled with the 4-(4-methoxyphenyl)piperazine using a suitable coupling agent such as carbonyldiimidazole.
Formation of the carbamate: The final step involves the reaction of the coupled intermediate with benzyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the methoxyphenyl moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the methoxyphenyl group.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate involves its interaction with specific molecular targets. The furan ring and piperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[2-(furan-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]carbamate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Benzyl N-[2-(furan-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate: Similar structure but with a fluorophenyl group.
Uniqueness
Benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-30-22-11-9-21(10-12-22)27-13-15-28(16-14-27)23(24-8-5-17-31-24)18-26-25(29)32-19-20-6-3-2-4-7-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRVAPHXMPOASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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